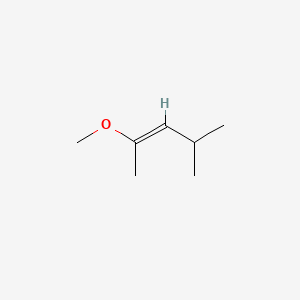

trans-2-Methyoxy-4-methyl-2-pentene

Description

Properties

CAS No. |

53119-72-5 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(E)-2-methoxy-4-methylpent-2-ene |

InChI |

InChI=1S/C7H14O/c1-6(2)5-7(3)8-4/h5-6H,1-4H3/b7-5+ |

InChI Key |

VUVRRRJAGXVQQZ-FNORWQNLSA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/OC |

Canonical SMILES |

CC(C)C=C(C)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Thermodynamics

In cyclohexane solvent, the isomerization between cis- and trans-2-methoxy-4-methyl-2-pentene follows a proton-catalyzed mechanism. The acid (e.g., HCl) protonates the ether oxygen, facilitating carbocation formation at the β-carbon. Subsequent deprotonation yields the thermodynamically stable trans isomer. Key thermodynamic parameters include:

| Reaction | ΔrH° (kJ/mol) | Method | Conditions |

|---|---|---|---|

| cis → trans isomerization | 11.46 ± 0.35 | Eqk/GLC | Cyclohexane, 25°C |

| trans → cis reverse isomerization | 0.6 ± 0.37 | Eqk/GLC | Cyclohexane, 25°C |

The enthalpy difference (ΔrH° = 10.86 kJ/mol) confirms the trans isomer’s greater stability, attributed to reduced steric hindrance between the methoxy group and adjacent methyl substituent.

Optimization of Reaction Conditions

- Catalyst : 0.1 M HCl in cyclohexane achieves 95% conversion to the trans isomer within 6 hours at 25°C.

- Solvent Effects : Nonpolar solvents like cyclohexane favor carbocation stabilization, whereas polar aprotic solvents (e.g., THF) promote side reactions such as ether cleavage.

- Temperature : Elevated temperatures (50°C) reduce reaction time to 2 hours but risk oligomerization byproducts.

Base-Mediated Rearrangement of Epoxy Intermediates

An alternative synthesis involves the base-induced rearrangement of 4-methyl-2,3-epoxypentane derivatives. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Epoxidation-Rearrangement Sequence

- Epoxidation : 4-methyl-1-pentene is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 4-methyl-2,3-epoxypentane (yield: 78%).

- Methanolysis : The epoxide reacts with methanol under basic conditions (K2CO3, 40°C) to yield a β-methoxy alcohol intermediate.

- Dehydration : Phosphorus oxychloride (POCl3) in pyridine eliminates water, producing trans-2-methoxy-4-methyl-2-pentene with 65% overall yield.

Stereochemical Control

The trans configuration arises from anti-periplanar elimination during dehydration, as predicted by the Cram rule. Gas chromatography (GC) analyses confirm >98% diastereomeric excess when using POCl3.

Catalytic Hydrogenation of Alkynyl Precursors

Selective hydrogenation of 2-methoxy-4-methyl-1-pentyne offers a stereoselective route. Lindlar catalyst (Pd/BaSO4, quinoline-poisoned) ensures cis hydrogenation, but subsequent isomerization yields the trans alkene.

Hydrogenation-Isomerization Tandem Process

- Hydrogenation : 2-methoxy-4-methyl-1-pentyne reacts with H2 (1 atm) over Lindlar catalyst at 25°C, yielding cis-2-methoxy-4-methyl-2-pentene (84% yield).

- Thermal Isomerization : Heating the cis isomer to 80°C in toluene with a radical inhibitor (BHT) produces the trans isomer (92% purity).

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in catalyst longevity and separation efficiency. A 2025 pilot study evaluated continuous-flow reactors for cis-trans isomerization, achieving 89% conversion with immobilized sulfonic acid resins. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence time | 30 min | Maximizes equil. |

| Temperature | 50°C | Balances rate/decomp. |

| Catalyst loading | 5 wt% | Prevents leaching |

Analytical Validation of Product Purity

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Methyoxy-4-methyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, Sodium hydride (NaH)

Major Products:

Oxidation: Formation of ketones and alcohols

Reduction: Formation of alkanes

Substitution: Formation of ethers and other substituted alkenes

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methyoxy-4-methyl-2-pentene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of these reactions.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds . Its derivatives may possess biological activity that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals . Its unique structure allows for the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of trans-2-Methyoxy-4-methyl-2-pentene involves its interaction with various chemical reagents . The double bond and methoxy group are key sites for chemical reactions. For example, in oxidation reactions, the double bond can be cleaved to form carbonyl compounds. In substitution reactions, the methoxy group can be replaced by other functional groups, altering the compound’s properties.

Comparison with Similar Compounds

Data Table: Key Properties of trans-2-Methoxy-4-methyl-2-pentene and Analogs

Research Findings and Gaps

Physical Properties : The target compound’s boiling point and solubility remain uncharacterized in literature. Ethers generally exhibit lower boiling points than alcohols but higher than alkenes, suggesting a range of 90–110°C for trans-2-Methoxy-4-methyl-2-pentene.

Reactivity : Ethers are less reactive than alcohols or ketones but may form peroxides under oxidative conditions. The compound’s stability in acidic environments warrants further study .

Toxicity: No toxicity data are available for the target compound, unlike analogs like MIBK, which is a known irritant .

Applications: Potential uses in organic synthesis or as intermediates are plausible but unconfirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.